N-(3-METHOXYPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA
Description
N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a methoxyphenyl group and a tetrahydrofuran moiety, suggests potential biological activity and industrial utility.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(13-7-4-8-19-13)15-14(17)16-11-5-3-6-12(9-11)18-2/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZWLXNDRUDJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA typically involves the reaction of 3-methoxyaniline with an isocyanate derivative of tetrahydrofuran. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to aromatic amino acids in proteins, while the tetrahydrofuran moiety might enhance solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPHENYL)-N’-(2-HYDROXYETHYL)UREA
- N-(4-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA
- N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLMETHYL)UREA
Uniqueness
N-(3-METHOXYPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is unique due to the specific combination of the methoxyphenyl and tetrahydrofuran groups. This combination might confer distinct physicochemical properties, such as enhanced solubility, stability, and biological activity, compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
